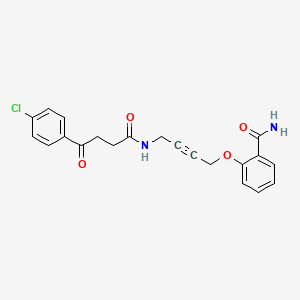

![molecular formula C16H15NO B2570958 3-[3-(Benzyloxy)phenyl]propanenitrile CAS No. 1027082-48-9](/img/structure/B2570958.png)

3-[3-(Benzyloxy)phenyl]propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

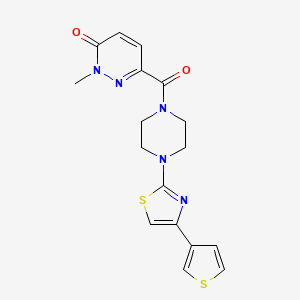

“3-[3-(Benzyloxy)phenyl]propanenitrile” is a chemical compound with the molecular formula C16H15NO . It has a molecular weight of 237.30 .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 34 bonds. These include 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic nitrile, and 1 aromatic ether .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The InChI code for this compound is 1S/C16H15NO/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10,12H,5,9,13H2 .Scientific Research Applications

Nickel(II) Complexes and Ligand Transformation The compound 3-[3-(Benzyloxy)phenyl]propanenitrile has been identified in the synthesis of novel metal complexes. Notably, a square planar nickel(II) complex has been reported, which is derived from a metal ion-promoted transformation of 2-benzoylpyridine. This complex was characterized using single-crystal X-ray crystallography among other techniques, showcasing the potential of the compound in the formation of unique ligand structures (Kitos et al., 2016).

Molecular and Crystalline Structures X-ray diffraction studies have revealed the crystalline structure of derivatives of this compound, such as 3-(benzoxazol-2-ylthio)-3-phenyl-2-propenonitrile. These structures are found to be substantially nonplanar and exhibit layered structures due to π–π stacking. Moreover, 1H NMR data provide insights into the isomeric compositions of these compounds in solution (Afonin et al., 2018).

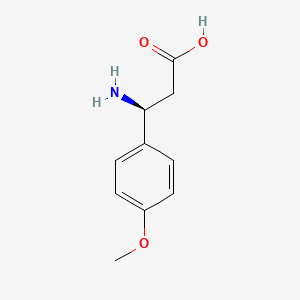

Biocatalytic Hydrolysis The biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870 has been leveraged for the hydrolysis of β-aminonitriles, which include derivatives of this compound. This study highlights the enantioselective potential of the nitrile hydratase enzyme, demonstrating its utility in synthesizing corresponding amides from β-aminonitriles (Chhiba et al., 2012).

Surface Interactions and Molecular Assemblies Studies on the adsorption of 3-phenyl-propynenitrile on Cu(111) surfaces reveal the formation of intriguing molecular assemblies, such as interlocking pinwheel-shaped structures. These structures emerge from the coalescence of molecular trimers through intermolecular interactions, highlighting the potential of this compound derivatives in surface chemistry and molecular self-assembly (Luo et al., 2011).

Safety and Hazards

properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10,12H,5,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZQPQJROUIRJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2570875.png)

![quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2570878.png)

![Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride](/img/structure/B2570880.png)

![N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2570884.png)

![(S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2570886.png)

![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)

![Ethyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2570897.png)